2-METHYLTHIAN-4-ONE: Chemical Structure, Properties, and Synthetic Applications in Drug Discovery
2-METHYLTHIAN-4-ONE: Chemical Structure, Properties, and Synthetic Applications in Drug Discovery
Abstract 2-Methylthian-4-one (also known as 2-methyltetrahydro-4H-thiopyran-4-one) is a highly versatile, sulfur-containing six-membered heterocyclic building block. Its unique conformational dynamics and regioselective reactivity make it an indispensable scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and metabolically stable thromboxane analogues. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, field-proven synthetic methodologies, and downstream therapeutic applications.
Physicochemical Profiling & Structural Dynamics
The substitution of an oxygen atom with a sulfur atom in a six-membered cyclic ketone fundamentally alters the molecule's spatial geometry. The carbon-sulfur (C–S) bond length (~1.81 Å) is significantly longer than a standard carbon-carbon (C–C) bond (~1.54 Å). This elongation causes the thiane ring to adopt a more puckered chair conformation compared to cyclohexanone, lowering the torsional energy barriers and altering the trajectory of nucleophilic attack at the C-4 carbonyl center.
To minimize 1,3-diaxial steric clashes with the axial protons at the C-4 and C-6 positions, the methyl group at the C-2 position exhibits a strong conformational preference for the equatorial orientation. This stereoelectronic bias is critical when designing downstream asymmetric syntheses.
Table 1: Quantitative Physicochemical Data
| Parameter | Value / Description |
| Chemical Name | 2-Methylthian-4-one |
| IUPAC Name | 2-Methyltetrahydro-4H-thiopyran-4-one |
| CAS Registry Number | 38486-20-3[1] |
| Molecular Formula | C6H10OS[1] |
| Molecular Weight | 130.21 g/mol [1] |
| Ring Conformation | Puckered Chair (Equatorial Methyl preference) |
| Appearance | Pale yellow to colorless oil |
Mechanistic Pathways & Synthetic Methodologies
The synthesis and functionalization of 2-methylthian-4-one require precise control over regioselectivity and chemoselectivity. Below are two field-validated protocols detailing its synthesis and downstream olefination.
Protocol A: Regioselective 1,4-Conjugate Addition
Causality & Mechanism: When synthesizing 2-methylthian-4-one from 2,3-dihydro-4H-thiopyran-4-one, the choice of nucleophile is paramount. Hard nucleophiles (e.g., Grignard reagents or alkyllithiums) predominantly attack the highly electrophilic carbonyl carbon, yielding 1,2-addition products. To force a regioselective 1,4-conjugate addition, a Gilman reagent (lithium dimethylcuprate, Me₂CuLi) is utilized. The softer nature of the copper(I) center shifts the orbital overlap preference, directing the methyl anion exclusively to the softer
Self-Validating Experimental Workflow:
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Reagent Generation: Suspend purified copper(I) iodide (1.1 eq) in anhydrous diethyl ether under an argon atmosphere at 0 °C. Begin the dropwise addition of methyllithium (2.2 eq). Initially, a yellow polymeric methylcopper precipitate will form.
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Validation Check: Continued addition of MeLi will dissolve the precipitate, yielding a clear, colorless solution. This visual clearance confirms the successful formation of the active Me₂CuLi species.
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Conjugate Addition: Cool the Gilman reagent to -78 °C. Slowly introduce a solution of 2,3-dihydro-4H-thiopyran-4-one (1.0 eq) in diethyl ether. Stir for 1.5 hours. Maintaining -78 °C is critical to suppress undesired 1,2-addition and
-deprotonation. -
Quenching & Isolation: Quench the reaction strictly at -78 °C using saturated aqueous NH₄Cl.
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Validation Check: The absence of a violent exotherm and the gradual formation of a deep blue aqueous layer (indicating a copper-ammonia complex) upon warming to room temperature validates a controlled quench. Extract with diethyl ether, dry over Na₂SO₄, and concentrate to yield 2-methylthian-4-one[2].
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Fig 1: Regioselective 1,4-conjugate addition workflow for 2-methylthian-4-one synthesis.
Protocol B: Wittig Olefination for ITK Inhibitor Precursors
Causality & Mechanism: Converting the C-4 ketone into an enol ether is a critical step in synthesizing pyrazole carboxamide ITK inhibitors. The reaction utilizes (methoxymethyl)triphenylphosphonium chloride and a strong base (n-BuLi). Running the reaction at -15 °C stabilizes the highly reactive ylide and prevents the
Self-Validating Experimental Workflow:
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Ylide Formation: Suspend (methoxymethyl)triphenylphosphonium chloride (2.51 eq) in anhydrous THF at -15 °C under nitrogen. Add n-BuLi (2.5 M in hexanes, 2.5 eq) dropwise.
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Validation Check: The white suspension will transition into a vibrant, homogeneous red/orange solution. This chromatic shift confirms complete deprotonation and active ylide formation.
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Ketone Addition: Add a solution of 2-methylthian-4-one (1.0 eq) in THF dropwise to the ylide at -15 °C. Stir for 2 hours.
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Quenching & Recovery: Quench with saturated aqueous NH₄Cl.
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Validation Check: The immediate dissipation of the red/orange color indicates the complete consumption and neutralization of the ylide. Extract with diethyl ether, dry over Na₂SO₄, and purify via silica gel chromatography to isolate 4-(methoxymethylidene)-2-methylthiane as a yellow oil[3].
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Table 2: Summary of Synthetic Transformations
| Reaction Type | Starting Material | Reagents / Conditions | Yield (%) | Target Intermediate |
| Conjugate Addition | 2,3-Dihydro-4H-thiopyran-4-one | Me₂CuLi, Et₂O, -78 °C | ~76% | 2-Methylthian-4-one |
| Wittig Olefination | 2-Methylthian-4-one | Ph₃P⁺(CH₂OMe)Cl⁻, n-BuLi, THF | >80% | 4-(Methoxymethylidene)-2-methylthiane |
| Oxidative Elimination | 2-Methylthian-4-one | NCS, Pyridine | ~76% | Unsaturated thianone derivatives |
Applications in Targeted Therapeutics
The structural geometry of 2-methylthian-4-one allows it to act as a bioisostere or a conformationally restricted scaffold in several high-value pharmacological targets:
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Thromboxane A2 (TXA2) Antagonists: Endogenous TXA2 is a potent promoter of blood platelet aggregation but features a highly unstable oxane ring (half-life ~30 seconds). By substituting the oxane ring with a thiane ring via 2-methylthian-4-one derivatives, researchers have synthesized metabolically stable analogues. These sulfur-containing analogues act as competitive antagonists at the receptor level, effectively inhibiting thrombosis[2].
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Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitors: ITK is a critical mediator of T-cell receptor signaling. 2-Methylthian-4-one serves as a foundational scaffold for pyrazole carboxamide derivatives. The thiane ring provides the necessary steric bulk and lipophilicity to securely anchor the molecule into the ATP-binding pocket of the ITK enzyme, offering targeted therapeutic pathways for oncology and severe asthma[3].
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Nitric Oxide Synthase (NOS) Inhibitors: Through ring expansion methodologies (e.g., Beckmann or Schmidt reactions) followed by functionalization, 2-methylthian-4-one is converted into hexahydro-5-imino-1,4-thiazepine derivatives. These thiazepine analogs are highly potent inhibitors of human inducible NOS (iNOS), addressing severe inflammatory cascades seen in septic shock, rheumatoid arthritis, and Crohn's disease[4].
Fig 2: Divergent synthetic pathways of 2-methylthian-4-one in targeted drug discovery.
References
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[2] The synthesis of sulphur-containing thromboxane analogues | Source: Open Research Online | URL: 5
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[3] WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use | Source: Google Patents | URL: 3
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[4] 2-methyl-tetrahydrothiopyran-4-one-3-carboxylic acid allyl ester | 190900-26-6 | Source: Molaid | URL: 4
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[1] 38486-20-3 | 2-Methyltetrahydro-4H-thiopyran-4-one | Source: BLD Pharm | URL: 1
Sources
- 1. 38486-20-3|2-Methyltetrahydro-4H-thiopyran-4-one|BLD Pharm [bldpharm.com]
- 2. oro.open.ac.uk [oro.open.ac.uk]
- 3. WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use - Google Patents [patents.google.com]
- 4. 2-methyl-tetrahydrothiopyran-4-one-3-carboxylic acid allyl ester - CAS号 190900-26-6 - 摩熵化学 [molaid.com]
- 5. oro.open.ac.uk [oro.open.ac.uk]
